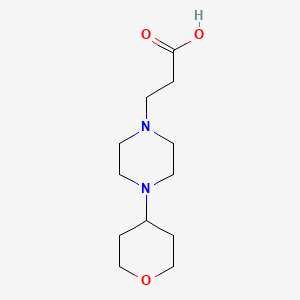
3-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propanoic acid
Vue d'ensemble
Description
3-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C12H22N2O3 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of 3-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propanoic acid are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it is challenging to summarize the affected biochemical pathways and their downstream effects .
Pharmacokinetics
Research is needed to outline these properties and their impact on the compound’s bioavailability .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without more information on the specific action of this compound, it is difficult to discuss how environmental factors might influence its action .
Activité Biologique
3-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₂H₂₂N₂O₃
- Molecular Weight : 242.31 g/mol
- CAS Number : 1410164-48-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical signaling pathways.
Potential Targets:
-
ALK5 (Activin-like Kinase 5) :
- The compound has shown promise as an inhibitor of ALK5, which is implicated in the TGF-beta signaling pathway associated with cancer progression and fibrosis. In studies, derivatives of tetrahydro-2H-pyran have been synthesized and evaluated for their inhibitory effects on ALK5, demonstrating significant activity with IC₅₀ values in the nanomolar range .
- PI3-Kinase Pathway :
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against various cancer cell lines. For instance, derivatives have been tested for their ability to inhibit cell proliferation and induce apoptosis in tumor cells.
| Compound | Target | IC₅₀ (nM) | Cell Line |
|---|---|---|---|
| 8h | ALK5 | 25 | NIH3T3 |
| 8h | Tumor Growth Inhibition | N/A | CT26 Xenograft Model |
In Vivo Studies
In vivo studies using xenograft models have shown that oral administration of certain derivatives can significantly inhibit tumor growth without causing notable toxicity. This suggests a favorable safety profile for further development.
Case Studies
-
Study on ALK5 Inhibition :
- A series of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives were synthesized, with one compound (8h) showing potent inhibition of ALK5 autophosphorylation and cell activity . This study highlights the potential for developing targeted therapies for fibrotic diseases and cancers through selective inhibition.
-
PI3-Kinase Inhibitors :
- Compounds related to this structure have been identified as selective inhibitors of Class I PI3-Kinase enzymes, demonstrating anti-tumor activity across various malignancies, including leukemia and solid tumors . These findings support the hypothesis that targeting these pathways can yield effective therapeutic agents.
Propriétés
IUPAC Name |
3-[4-(oxan-4-yl)piperazin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c15-12(16)1-4-13-5-7-14(8-6-13)11-2-9-17-10-3-11/h11H,1-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOSTJPCFPNKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCN(CC2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















